molecular formula C7H10ClNOS B2774080 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole CAS No. 1152568-01-8

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole

Cat. No.: B2774080
CAS No.: 1152568-01-8
M. Wt: 191.67
InChI Key: QWQLHCXGZJEJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of chloromethyl and ethoxymethyl groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with chloromethyl and ethoxymethyl reagents. One common method is the chloromethylation of 2-(ethoxymethyl)-1,3-thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The ethoxymethyl group enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(chloromethyl)-2-(ethoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-2-10-4-7-9-6(3-8)5-11-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQLHCXGZJEJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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